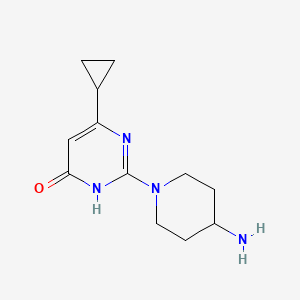

2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-aminopiperidin-1-yl)-4-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-9-3-5-16(6-4-9)12-14-10(8-1-2-8)7-11(17)15-12/h7-9H,1-6,13H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPHVZMCGCTCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=N2)N3CCC(CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-Aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one, also known by its CAS number 2098082-90-5, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropyl group and an aminopiperidine moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C12H18N4O

- Molecular Weight : 234.3 g/mol

- CAS Number : 2098082-90-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of ERK signaling |

| A549 (Lung Cancer) | 12 | Induction of apoptosis via caspase activation |

Neuroprotective Effects

Another notable aspect of this compound is its neuroprotective activity. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive bacteria suggests potential applications in treating infections.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a detailed analysis revealing that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

In a model of oxidative stress, neuronal cells treated with this compound exhibited reduced markers of cell death compared to untreated controls. This study suggests that the compound may be beneficial for further development as a neuroprotective agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyrimidinone Derivatives

Core Structural Variations

The pyrimidin-4(3H)-one scaffold is a common feature among analogs, but substituents at positions 2 and 6 dictate pharmacological and physicochemical properties. Key comparisons include:

Table 1: Substituent Analysis of Selected Pyrimidinone Derivatives

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The cyclopropyl group in the target compound likely reduces logP compared to benzyl or cyclohexyl analogs, balancing solubility and membrane permeability .

- Stereoelectronic Effects: Fluorine in 4-fluorophenylamino analogs () introduces electronegativity, which may improve binding to hydrophobic pockets in biological targets .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one typically involves:

- Construction of the pyrimidin-4(3H)-one core.

- Introduction of the 6-cyclopropyl substituent.

- Substitution at the 2-position with a 4-aminopiperidinyl moiety.

This sequence can be achieved by starting from appropriately substituted pyrimidine intermediates or by building the pyrimidine ring from smaller precursors such as cyanoacetates and urea derivatives.

Preparation of Pyrimidin-4(3H)-one Core

A key step in the synthesis is the formation of the pyrimidinone ring. According to patent CN111039876A, a green and efficient method for preparing 4-amino-2,6-dimethoxypyrimidine (a closely related pyrimidine derivative) involves cyclization of cyanoacetate with urea under reflux in the presence of sodium metal and a solvent such as absolute methanol or ethanol. This cyclization yields 4-amino-2,6(1H,3H)-pyrimidinedione, which can be further methylated to obtain the dimethoxy derivative.

Though this patent focuses on 4-amino-2,6-dimethoxypyrimidine, the cyclization approach is adaptable for synthesizing pyrimidin-4(3H)-one cores with different substituents, including cyclopropyl groups at the 6-position.

Substitution at the 2-Position with 4-Aminopiperidinyl Group

The 2-position substitution with a 4-aminopiperidinyl group is typically achieved through nucleophilic aromatic substitution on a 2-chloropyrimidine or 2-halopyrimidine intermediate. The amine nucleophile (4-aminopiperidine) displaces the halogen under basic or thermal conditions.

In the synthesis of related pyrimidine derivatives, reductive amination and coupling reactions have been used to introduce piperidinyl amines at various positions on the pyrimidine ring. For instance, coupling of carboxylic acid intermediates with piperidine derivatives using coupling agents such as EDCI/HOBt or HATU is a common strategy to form amide linkages, which can be adapted for the preparation of 2-(4-aminopiperidin-1-yl) substituted pyrimidines.

Representative Synthetic Route (Hypothetical Based on Literature)

Reaction Conditions and Optimization

- Cyclization : Reflux temperature between 65–80 °C for 3–4 hours in absolute methanol or ethanol with sodium metal as a catalyst.

- Halogenation : Typically performed with phosphorus oxychloride (POCl3) under controlled temperature to avoid over-chlorination and side reactions.

- Nucleophilic substitution : Elevated temperatures (100–140 °C) in polar aprotic solvents such as DMF or n-butanol, sometimes under microwave irradiation to accelerate the reaction.

- Coupling reactions : Use of coupling agents like EDCI/HOBt or HATU in the presence of bases such as DIPEA to facilitate amide bond formation when applicable.

Research Findings on Yield and Efficiency

- The green cyclization method avoids the use of toxic chlorinating agents and reduces byproducts, improving overall yield and environmental footprint.

- Substitution reactions on 2,6-dichloropyrimidine intermediates often face challenges due to isomer formation and side reactions, but careful control of reaction conditions and reagent stoichiometry improves selectivity.

- Coupling of piperidine derivatives with carboxylic acid intermediates typically results in moderate to good yields (10–60%), depending on the amine and coupling conditions.

Summary Table of Key Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrimidinone core formation | Cyclization | Cyanoacetate, urea, Na metal, reflux in MeOH/EtOH | Simple, green, efficient | Requires careful pH control |

| Halogenation | Chlorination | POCl3, controlled temperature | Activates pyrimidine for substitution | Toxic reagents, side products |

| 6-Position substitution | Nucleophilic aromatic substitution | Cyclopropylamine or organometallic reagents, base, heat | Direct installation of cyclopropyl | Possible isomer formation |

| 2-Position substitution | Nucleophilic substitution | 4-aminopiperidine, base, heat | Effective amine introduction | Requires optimization to avoid side reactions |

| Amide coupling (alternative) | Coupling reaction | EDCI/HOBt or HATU, DIPEA, amines | Versatile for modifying side chains | Moderate yields, reagent cost |

Q & A

Q. What are the established synthetic routes for 2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling cyclopropyl-substituted pyrimidinone intermediates with 4-aminopiperidine derivatives. Key steps include nucleophilic substitution or Buchwald-Hartwig amination for piperidine integration. Optimization may focus on solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalysts like Pd(OAc)₂ for efficient C–N bond formation. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., cyclopropyl CH₂ groups at δ 0.8–1.2 ppm) and confirms piperidine ring conformation.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using a C18 column with acetonitrile/water gradients and ESI+ ionization).

- X-ray crystallography : Resolves stereochemistry of the piperidine moiety and hydrogen-bonding patterns in the pyrimidinone core .

Q. What in vitro assays are recommended for initial pharmacological screening?

Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity (IC₅₀ values). Cytotoxicity can be evaluated via MTT assays in cell lines (e.g., HEK293 or HepG2). Dose-response curves (1 nM–100 μM) and controls (e.g., DMSO vehicle) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in solubility and stability data across different experimental conditions?

Perform systematic solubility studies in buffers (pH 1–10) and solvents (e.g., PBS, DMSO) using UV-Vis spectroscopy or nephelometry. Stability under thermal (25–60°C) and photolytic (ICH Q1B guidelines) conditions should be monitored via HPLC. Conflicting data may arise from polymorphic forms or hygroscopicity, requiring dynamic vapor sorption (DVS) analysis .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ, kₐ) to immobilized receptors.

- Molecular dynamics simulations : Predicts binding poses and hydrogen-bonding networks with targets (e.g., using AutoDock Vina).

- Cryo-EM/X-ray co-crystallography : Resolves 3D structures of ligand-target complexes at atomic resolution .

Q. How should researchers design stability studies for long-term storage formulations?

Follow ICH Q1A guidelines:

- Accelerated testing : 40°C/75% RH for 6 months.

- Real-time testing : 25°C/60% RH for 24 months. Monitor degradation products via LC-MS and quantify hydrolytic pathways (e.g., lactam ring opening) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability (10–50 mg/kg doses) and plasma half-life (t₁/₂) via LC-MS/MS.

- Metabolite profiling : Identify hepatic CYP450-mediated oxidation products using microsomal incubations.

- Toxicogenomics : Screen for organ-specific toxicity via RNA-seq in liver/kidney tissues .

Q. How can environmental fate and ecotoxicological risks be assessed?

- Biodegradation : OECD 301F test to measure BOD/COD ratios.

- Aquatic toxicity : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀).

- Bioaccumulation : LogP calculations (e.g., ACD/Percepta) and in silico QSAR models .

Methodological Resources

- Synthetic Protocols : Reference patents (e.g., EP3378855 B1) for scalable routes .

- Analytical Standards : Use Pharmacopeial Forum guidelines for HPLC method validation .

- Safety Data : Consult GHS-compliant SDS sheets for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.